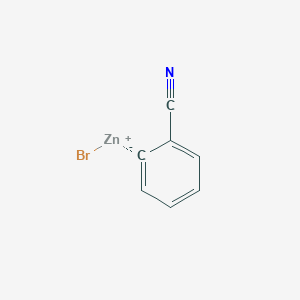

2-Cyanophenylzinc bromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

benzonitrile;bromozinc(1+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N.BrH.Zn/c8-6-7-4-2-1-3-5-7;;/h1-4H;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMKGSYMTOCNGNW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C([C-]=C1)C#N.[Zn+]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 2-Cyanophenylzinc Bromide: A Comprehensive Technical Guide for Researchers

This guide provides an in-depth exploration of the synthesis of 2-cyanophenylzinc bromide, a valuable functionalized organozinc reagent crucial for the introduction of the 2-cyanophenyl moiety in the development of novel pharmaceuticals and complex organic molecules. We will delve into the mechanistic underpinnings, provide field-proven experimental protocols, and discuss the critical parameters that ensure a successful and safe synthesis.

Introduction: The Significance of Functionalized Organozinc Reagents

Organozinc reagents have become indispensable tools in modern organic synthesis due to their remarkable functional group tolerance and moderate reactivity, which often prevents the side reactions observed with more reactive organometallic counterparts like Grignard or organolithium reagents.[1] The synthesis of this compound is of particular interest as the 2-cyanophenyl group is a key structural motif in a range of biologically active compounds. The direct synthesis of this reagent via the oxidative insertion of zinc into 2-bromobenzonitrile offers a straightforward and efficient route, avoiding the use of highly reactive and often less selective intermediates.[2]

Mechanistic Insights: The Oxidative Addition of Zinc to Aryl Halides

The formation of this compound from 2-bromobenzonitrile and metallic zinc proceeds through an oxidative addition mechanism. This process involves the insertion of zinc(0) into the carbon-bromine bond of the aryl halide. The overall transformation can be represented as:

Ar-Br + Zn → Ar-Zn-Br

For this reaction to proceed efficiently, the typically unreactive surface of commercially available zinc metal must be activated.[2] A passivating layer of zinc oxide on the metal surface can hinder the reaction. Therefore, various activation methods have been developed to remove this layer and increase the surface area and reactivity of the zinc.

The Role of Zinc Activation

Several methods are commonly employed to activate zinc metal for the synthesis of organozinc reagents:

-

Chemical Activation: Treatment with reagents like iodine, 1,2-dibromoethane, or trimethylsilyl chloride (TMSCl) is a widely used strategy.[2] Iodine is believed to clean the zinc surface and facilitate the reaction.[3] 1,2-dibromoethane reacts with the zinc surface to form zinc bromide and ethene, exposing fresh, reactive zinc. TMSCl is thought to remove the passivating oxide layer.

-

The Knochel Method (LiCl Activation): The addition of lithium chloride (LiCl) has been shown to significantly accelerate the formation of organozinc reagents in polar aprotic solvents like tetrahydrofuran (THF).[2] LiCl is believed to assist in the solubilization of the organozinc species from the metal surface, thereby exposing fresh zinc for reaction.

-

Rieke® Zinc: This is a highly reactive form of zinc powder prepared by the reduction of a zinc salt. While highly effective, it is also more expensive and requires careful handling due to its pyrophoric nature.

The choice of activation method depends on the reactivity of the aryl halide, the desired reaction conditions, and scalability. For the synthesis of this compound, a combination of chemical activation and the use of a polar aprotic solvent is a practical and effective approach.

The diagram below illustrates the general workflow for the synthesis of an arylzinc bromide via direct zinc insertion.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol details a reliable method for the synthesis of this compound from 2-bromobenzonitrile using iodine-activated zinc in tetrahydrofuran (THF).

Materials and Reagents

| Reagent/Material | Purity/Grade | Supplier Recommendation | Notes |

| Zinc dust (<10 micron) | >98% | Major chemical supplier | Finer powder increases reactive surface area. |

| 2-Bromobenzonitrile | >98% | Major chemical supplier | |

| Iodine | >99.8% | Major chemical supplier | Used as an activator. |

| Tetrahydrofuran (THF), anhydrous | >99.9% | Major chemical supplier | Should be freshly distilled from a drying agent (e.g., sodium/benzophenone) or sourced from a solvent purification system. |

Equipment

-

Three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas (Argon or Nitrogen) supply with a manifold

-

Syringes and needles for transfer of anhydrous solvent and reagents

Step-by-Step Procedure

-

Zinc Activation:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet, add zinc dust (1.5 equivalents).

-

Evacuate the flask and backfill with inert gas three times to ensure an inert atmosphere.

-

Add a few crystals of iodine (approximately 1-2 mol%). The mixture may be gently warmed to sublime the iodine and distribute it over the zinc surface. The disappearance of the purple iodine color is an indicator of activation.

-

-

Reaction Setup:

-

To the activated zinc, add anhydrous THF via a syringe.

-

In a separate flame-dried flask, dissolve 2-bromobenzonitrile (1.0 equivalent) in anhydrous THF.

-

-

Initiation and Reaction:

-

Add a small portion (approximately 10%) of the 2-bromobenzonitrile solution to the stirred zinc suspension.

-

Gently heat the mixture. An exotherm is often observed, indicating the initiation of the reaction.

-

Once the reaction has initiated, add the remaining 2-bromobenzonitrile solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to heat the reaction mixture at reflux for 2-4 hours, or until the consumption of the starting material is confirmed by a suitable analytical method (e.g., GC-MS or TLC analysis of a quenched aliquot).

-

-

Completion and Use:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Allow the excess zinc to settle. The resulting greyish supernatant is the solution of this compound in THF.

-

This solution is typically used directly in subsequent reactions, such as Negishi cross-coupling. The concentration of the organozinc reagent can be determined by titration of a quenched aliquot.

-

The reaction mechanism is visually represented in the following diagram:

Caption: Oxidative addition of zinc to 2-bromobenzonitrile.

Safety Considerations

Hazard Analysis:

-

This compound: This compound is water-reactive and releases flammable gases upon contact with moisture.[4] It should be handled under an inert atmosphere at all times.

-

2-Bromobenzonitrile: This compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause severe skin burns and eye damage.[5]

-

Tetrahydrofuran (THF): THF is a highly flammable liquid and can form explosive peroxides upon exposure to air and light. Always use peroxide-free THF.

-

Iodine: Iodine is harmful if swallowed or inhaled and can cause skin and eye irritation.

Personal Protective Equipment (PPE):

-

Flame-retardant lab coat

-

Chemical splash goggles

-

Chemically resistant gloves (e.g., nitrile)

Handling and Disposal:

-

All manipulations should be performed in a well-ventilated fume hood under an inert atmosphere.

-

Quench any residual organozinc reagent carefully with a proton source (e.g., isopropanol) before aqueous workup.

-

Dispose of all chemical waste in accordance with institutional and local regulations.

Applications in Synthesis: The Negishi Cross-Coupling Reaction

This compound is a versatile reagent, most notably employed in palladium- or nickel-catalyzed Negishi cross-coupling reactions. This allows for the formation of a new carbon-carbon bond between the 2-cyanophenyl group and various organic electrophiles (e.g., aryl, vinyl, or alkyl halides/triflates).

A general scheme for the Negishi coupling is as follows:

Ar-ZnBr + R-X + Pd(0) or Ni(0) catalyst → Ar-R + ZnBrX

The presence of the nitrile group is well-tolerated in these reactions, making this compound a valuable building block for the synthesis of complex molecules with diverse functionalities.[6]

Conclusion

The synthesis of this compound via the direct insertion of activated zinc into 2-bromobenzonitrile is a robust and reliable method for accessing this important synthetic intermediate. By understanding the underlying mechanism, carefully controlling reaction parameters, and adhering to strict safety protocols, researchers can efficiently generate this reagent for use in a wide array of synthetic applications, particularly in the field of drug discovery and development. The functional group tolerance of organozinc reagents, including the nitrile group in the target compound, underscores their importance in the construction of complex molecular architectures.

References

- [No Author]. (n.d.). Method for producing zinc bromide. Google Patents.

-

Huo, S. (2003). Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides. Organic Chemistry Portal. Retrieved from [Link]

- [No Author]. (2018). PROCESS FOR THE PREPARATION OF PURE 2-CYANOPHENYLBORONIC ACID AND ESTERS THEREOF, INTERMEDIATES OF PERAMPANEL OR OF E2040. Google Patents.

-

[No Author]. (n.d.). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. National Institutes of Health. Retrieved from [Link]

-

[No Author]. (n.d.). This compound. PubChem. Retrieved from [Link]

-

[No Author]. (n.d.). Benzenepropanoic acid, 4-cyano-, ethyl ester. Organic Syntheses. Retrieved from [Link]

-

[No Author]. (2023). Preparation of (as pure as possible) aryl zinc halide reagent in THF. Reddit. Retrieved from [Link]

-

[No Author]. (n.d.). ENANTIOSELECTIVE NICKEL-CATALYZED NEGISHI CROSS-COUPLINGS OF RACEMIC α-BROMO AMIDES WITH ORGANOZINC REAGENTS. Organic Syntheses. Retrieved from [Link]

- Jagtap, R. S. (n.d.). PREPARATION OF SOME ORGANOZINC COMPOUNDS AND THEIR ENANTIOSELECTIVE ADDITION TO ALDEHYDES. University of Pune.

-

[No Author]. (n.d.). Preparation and reactions of polyfunctional organozinc reagents in organic synthesis. ACS Publications. Retrieved from [Link]

-

[No Author]. (n.d.). Preparation and Applications of Functionalized Organozinc Reagents. ResearchGate. Retrieved from [Link]

-

[No Author]. (2014). Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. ACS Publications. Retrieved from [Link]

-

[No Author]. (n.d.). cyanogen bromide. Organic Syntheses. Retrieved from [Link]

-

[No Author]. (n.d.). Organozinc chemistry. Wikipedia. Retrieved from [Link]

-

Gosmini, C., Rollin, Y., Nédélec, J. Y., & Périchon, J. (2000). New Efficient Preparation of Arylzinc Compounds from Aryl Halides Using Cobalt Catalysis and Sacrificial Anode Process. Organic Chemistry Portal. Retrieved from [Link]

-

Sase, S., Jaric, M., Metzger, A., Malakhov, V., & Knochel, P. (2008). One-pot Negishi cross-coupling reactions of in situ generated zinc reagents with aryl chlorides, bromides, and triflates. PubMed. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides [organic-chemistry.org]

- 4. This compound | C7H4BrNZn | CID 4229823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. aksci.com [aksci.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 2-Cyanophenylzinc Bromide: Synthesis, Reactivity, and Application in Cross-Coupling Reactions

This guide provides an in-depth exploration of 2-cyanophenylzinc bromide (CAS No. 131379-17-4), a versatile and highly functionalized organozinc reagent. Tailored for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple recitation of facts to offer a cohesive narrative grounded in mechanistic understanding and practical, field-proven insights. We will delve into its synthesis, handling, and, most critically, its application as a potent nucleophile in modern carbon-carbon bond formation, with a focus on the palladium-catalyzed Negishi cross-coupling reaction.

Introduction: The Strategic Value of Functionalized Organozinc Reagents

Organozinc halides (RZnX) occupy a privileged position in the synthetic chemist's toolkit. Their moderate reactivity strikes a crucial balance: they are nucleophilic enough to participate in transition metal-catalyzed cross-coupling reactions but are significantly more tolerant of common functional groups (e.g., esters, amides, and nitriles) than their Grignard or organolithium counterparts.[1] This functional group compatibility is a cornerstone of modern synthetic strategy, enabling the convergence of complex molecular fragments late in a synthetic sequence and minimizing the need for cumbersome protecting group manipulations.

This compound exemplifies this principle. The presence of the ortho-cyano group makes it a valuable building block for introducing a benzonitrile moiety, a common structural motif in pharmaceuticals and functional materials. Its utility is most profoundly realized in the Negishi cross-coupling reaction, a powerful method for forging C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds.[2]

Key Compound Identifiers and Properties

A summary of the essential chemical and physical properties of this compound is provided below. Note that it is typically supplied and used as a solution in an ethereal solvent like tetrahydrofuran (THF).

| Property | Value | Source(s) |

| CAS Number | 131379-17-4 | [3] |

| Molecular Formula | C₇H₄BrNZn | [3] |

| Molecular Weight | 247.41 g/mol | [4] |

| IUPAC Name | bromo(2-cyanophenyl)zinc | [3] |

| Common Synonyms | (o-Cyanophenyl)bromozinc; 2-(Bromozincio)benzonitrile | [3] |

| Typical Form | Solution in Tetrahydrofuran (THF), commonly 0.5 M | |

| Storage Temperature | 2-8°C | |

| Hazard Classification | Water-reactive, Flammable liquid (as THF solution) | [3][4] |

Synthesis of this compound: A Protocol Rooted in Causality

The preparation of functionalized arylzinc reagents requires careful consideration of the starting materials and reaction conditions to avoid unwanted side reactions with the present functional groups. A common and effective method involves a halogen-metal exchange followed by transmetalation with a zinc salt. This two-step, one-pot sequence is highly reliable for substrates like 2-bromobenzonitrile.

The causality behind this choice is clear: direct insertion of zinc metal into an aryl bromide can be sluggish and require harsh conditions. In contrast, a lithium-halogen exchange using an organolithium reagent like n-butyllithium is extremely rapid, even at cryogenic temperatures. The resulting aryllithium species is a potent nucleophile and base. To temper its reactivity and introduce the desired zinc moiety, it is immediately quenched with a zinc halide, typically zinc bromide (ZnBr₂). This transmetalation step is fast and irreversible, yielding the more stable and selective organozinc reagent.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound (0.5 M Solution in THF)

This protocol is adapted from a verified procedure for the 4-cyano isomer and is considered a robust method for this class of reagents.[5] All operations must be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware.

Materials:

-

2-Bromobenzonitrile (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (1.0 eq, e.g., 2.5 M solution in hexanes)

-

Anhydrous Zinc Bromide (ZnBr₂) (1.1 eq)

Apparatus:

-

A three-necked, round-bottomed flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet.

-

Syringes for liquid transfer.

-

An external cooling bath (e.g., dry ice/acetone or liquid nitrogen/ether).

Procedure:

-

Preparation: To the flame-dried, three-necked flask under a positive pressure of argon, add 2-bromobenzonitrile (e.g., 9.10 g, 50.0 mmol).

-

Dissolution: Add anhydrous THF (e.g., 100 mL) via syringe to dissolve the starting material.

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath. For more sensitive substrates, cooling to -100°C with a liquid nitrogen/diethyl ether bath may be beneficial to minimize side reactions.[5]

-

Lithium-Halogen Exchange: Slowly add n-butyllithium (1.0 eq, e.g., 20.0 mL of a 2.5 M solution in hexanes) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise significantly. A color change is typically observed.

-

Stirring: After the addition is complete, stir the resulting mixture at -78°C for an additional 30 minutes to ensure complete formation of the aryllithium intermediate.

-

Transmetalation: Prepare a solution of anhydrous ZnBr₂ (1.1 eq, e.g., 12.38 g, 55.0 mmol) in anhydrous THF (e.g., 40 mL) in a separate flask under argon. Slowly add this solution to the aryllithium mixture via cannula or syringe. An exothermic reaction may occur; maintain the temperature at or below -60°C during the addition.

-

Warming and Storage: After the addition of the ZnBr₂ solution is complete, allow the reaction mixture to slowly warm to room temperature. The resulting pale yellow or off-white solution of this compound is now ready for use or can be stored under an inert atmosphere at 2-8°C. The concentration is approximately 0.5 M.

Self-Validation and Quality Control: The formation of the organozinc reagent can be verified by quenching a small aliquot with a saturated aqueous ammonium chloride solution, extracting with ether, and analyzing by GC-MS to confirm the consumption of 2-bromobenzonitrile and the formation of benzonitrile (from protonolysis of the reagent).[5]

Application in Negishi Cross-Coupling: A Powerful C-C Bond Forming Tool

The Negishi reaction is a palladium- or nickel-catalyzed cross-coupling of an organozinc compound with an organic halide or triflate.[2][6] This reaction is distinguished by its high functional group tolerance and its efficacy in coupling a wide variety of partners. This compound is an excellent nucleophilic partner in these reactions for the synthesis of 2-substituted benzonitriles.

The Catalytic Cycle: A Mechanistic Perspective

Understanding the catalytic cycle is paramount for troubleshooting and optimizing reaction conditions. The generally accepted mechanism for the palladium-catalyzed Negishi coupling proceeds through three key stages:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organic electrophile (e.g., an aryl bromide, Ar-X), forming a Pd(II) intermediate. This is often the rate-limiting step of the cycle.

-

Transmetalation: The organozinc reagent (R-ZnX) transfers its organic group to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. The zinc salt (ZnX₂) is released as a byproduct.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Caption: The catalytic cycle of the Negishi cross-coupling reaction.

The choice of ligand (L) on the palladium catalyst is critical. Bulky, electron-rich phosphine ligands, such as Buchwald's biarylphosphine ligands (e.g., CPhos, SPhos, XPhos), have been shown to be highly effective.[2][6] These ligands promote the reductive elimination step relative to competing side reactions like β-hydride elimination (which is not a concern for aryl-aryl couplings but is relevant for alkylzinc reagents), leading to higher yields and cleaner reactions.[7][8]

Representative Experimental Protocol: Negishi Coupling of this compound with an Aryl Bromide

This generalized protocol is based on established procedures for similar Negishi couplings.[6] Optimization of the catalyst, ligand, and temperature may be required for specific substrates.

Materials:

-

Aryl bromide (1.0 eq)

-

This compound solution (1.2-1.5 eq, e.g., 0.5 M in THF)

-

Palladium(II) acetate (Pd(OAc)₂) (e.g., 1-2 mol%)

-

CPhos (or other suitable biarylphosphine ligand) (e.g., 2-4 mol%)

-

Anhydrous solvent (e.g., THF or a mixture of THF/Toluene)

Procedure:

-

Catalyst Preparation: In a glovebox or under a strict inert atmosphere, add the aryl bromide (e.g., 1.0 mmol), Pd(OAc)₂ (e.g., 0.02 mmol, 4.5 mg), and CPhos (e.g., 0.04 mmol, 21.8 mg) to an oven-dried reaction vial equipped with a stir bar.

-

Solvent Addition: Add anhydrous solvent (e.g., 2 mL of THF).

-

Reagent Addition: Add the solution of this compound (e.g., 3.0 mL of 0.5 M solution, 1.5 mmol) dropwise to the reaction mixture at room temperature.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60°C) until the starting material is consumed, as monitored by TLC or GC-MS. Reaction times can vary from 1 to 24 hours. For electron-deficient aryl halides, using toluene as a cosolvent can be beneficial.[2]

-

Workup: Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.

Substrate Scope and Performance: While specific data for this compound is sparse, analogous Negishi couplings demonstrate broad applicability. The reaction is tolerant of a wide range of functional groups on the aryl halide partner, including esters, ketones, and even unprotected indoles.[2] High yields are typically achieved for electron-neutral and electron-poor aryl bromides, as well as activated aryl chlorides.

| Aryl Halide Type | Expected Reactivity/Yield | Key Considerations |

| Electron-Deficient Aryl Bromides | Excellent (High Yields) | Reactions are typically fast at room temperature. |

| Electron-Rich Aryl Bromides | Good to Excellent | May require slightly longer reaction times or mild heat. |

| Sterically Hindered Aryl Bromides | Good | Bulky ligands like CPhos are crucial for success.[6] |

| Heteroaryl Halides | Good to Excellent | Highly effective for many N- and S-containing rings. |

| Aryl Chlorides (Activated) | Moderate to Good | Generally require longer reaction times or higher temps. |

Characterization, Stability, and Handling

Spectroscopic Characterization: Obtaining clean, definitive spectroscopic data for organozinc reagents can be challenging due to their reactivity and the presence of the solvent.

Stability and Storage: this compound, like most organozinc reagents, is sensitive to both air and moisture.[10] Exposure to water will rapidly protonate the reagent, rendering it inactive. It is typically supplied as a solution in THF, which itself can form explosive peroxides over time if not properly stored and handled.

-

Storage: The reagent solution should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container, such as a Sure/Seal™ bottle, at refrigerated temperatures (2-8°C).

-

Shelf Life: The stability of the solution is finite. It is advisable to titrate older solutions to determine the active concentration before use.

Safe Handling Protocols: All manipulations involving this compound must be carried out using standard air-free techniques (e.g., Schlenk line or glovebox).[10]

-

Inert Atmosphere: Ensure all glassware is oven- or flame-dried and cooled under a stream of inert gas. Maintain a positive pressure of argon or nitrogen throughout the experiment.

-

Liquid Transfer: Use dry, gas-tight syringes or cannulas for transferring the reagent solution. The Sure/Seal™ packaging system is designed for this purpose.[10]

-

Quenching: Always quench the reaction and any residual reagent slowly and carefully, preferably at reduced temperature, with a proton source like saturated ammonium chloride or methanol.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and gloves.

Conclusion and Future Outlook

This compound stands as a powerful and strategic reagent for the introduction of the 2-cyanophenyl moiety in complex molecule synthesis. Its high functional group tolerance, coupled with the mild and efficient conditions of the Negishi cross-coupling, makes it a superior choice over more reactive organometallics in many applications. The key to its successful application lies in a firm understanding of its synthesis, the mechanistic nuances of the catalytic cycle it participates in, and strict adherence to air- and moisture-free handling techniques. As the demand for complex, highly functionalized molecules in drug discovery and materials science continues to grow, the strategic deployment of reagents like this compound will remain a cornerstone of innovative and efficient chemical synthesis.

References

-

Wipf, P., et al. Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]

-

Metin, R. Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 4229823, this compound. [Link]

-

Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533. [Link]

-

Request PDF. Palladium-Catalyzed Cross-Coupling of Cyanohydrins with Aryl Bromides: Construction of Biaryl Ketones. [Link]

-

Organic Chemistry Portal. Negishi Coupling. [Link]

-

Knochel, P., et al. (2002). PREPARATION OF ETHYL 4-[4-(4-FLUOROPHENYL)BUT-3-EN-1-YL]BENZOATE. Organic Syntheses, 78, 14. [Link]

-

MIT Chemistry. Handling air-sensitive reagents AL-134. [Link]

-

Anderson, K. W., & Buchwald, S. L. (2015). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 54(4), 1367-1371. [Link]

-

Han, C., & Buchwald, S. L. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. MIT Open Access Articles. [Link]

-

Wipf Group. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. University of Pittsburgh. [Link]

Sources

- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]

- 3. This compound | C7H4BrNZn | CID 4229823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Cyanophenylzinkbromid -Lösung 0.5 M in THF | Sigma-Aldrich [sigmaaldrich.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dspace.mit.edu [dspace.mit.edu]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

An In-Depth Technical Guide to 2-Cyanophenylzinc Bromide: Synthesis, Properties, and Applications in Modern Drug Discovery

This guide provides a comprehensive technical overview of 2-cyanophenylzinc bromide, a versatile organozinc reagent increasingly pivotal in pharmaceutical research and development. We will delve into its fundamental properties, detail robust synthetic protocols, and explore its applications, particularly in the realm of cross-coupling reactions, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Organozinc Reagents

Organozinc reagents have carved a significant niche in modern organic synthesis due to their remarkable functional group tolerance and moderate reactivity, which often translates to higher selectivity compared to their Grignard or organolithium counterparts. Among these, this compound emerges as a particularly valuable building block. The presence of both a nucleophilic organometallic center and a cyano group—a versatile precursor for amines, amides, and carboxylic acids—within the same molecule makes it a highly strategic component in the synthesis of complex pharmaceutical intermediates. This guide aims to provide a holistic understanding of this reagent, from its foundational characteristics to its practical implementation in the laboratory.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is the bedrock of its effective and safe utilization. This compound is typically supplied as a solution in tetrahydrofuran (THF), and its key characteristics are summarized below.

Core Properties

| Property | Value | Source |

| Molecular Formula | C₇H₄BrNZn | PubChem[1] |

| Molecular Weight | 247.4 g/mol | PubChem[1] |

| CAS Number | 131379-17-4 | PubChem[1] |

| Appearance | Typically a solution in THF | --- |

| Storage Temperature | 2-8°C | Sigma-Aldrich[2] |

Safety and Handling

As with all organometallic reagents, meticulous handling is paramount. This compound is water-reactive and can release flammable gases upon contact with water[1]. All manipulations should be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and techniques.

Key Safety Precautions:

-

Inert Atmosphere: Always use an inert atmosphere to prevent degradation and potential hazards.

-

Anhydrous Conditions: Ensure all glassware and solvents are rigorously dried. THF, for instance, should be distilled from sodium/benzophenone[3].

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including flame-retardant lab coats, safety goggles, and gloves[4][5][6].

-

Quenching: Reactions should be quenched carefully, typically by the slow addition of a proton source like a saturated aqueous ammonium chloride solution at low temperatures.

Synthesis of this compound: A Validated Protocol

The preparation of this compound can be achieved through several methods. A common and reliable approach involves a lithium-halogen exchange followed by transmetalation with a zinc salt. This method offers high yields and a clean reaction profile.

Synthesis Workflow Diagram

Caption: Synthesis of this compound via Lithiation and Transmetalation.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar organozinc reagents[3].

Materials:

-

2-Bromobenzonitrile

-

n-Butyllithium (in hexanes)

-

Anhydrous Zinc Bromide (ZnBr₂)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Preparation: Under an argon atmosphere, dissolve 2-bromobenzonitrile in anhydrous THF in a three-necked flask equipped with a magnetic stirrer, a thermometer, and an argon inlet.

-

Lithiation: Cool the solution to -100°C using a liquid nitrogen/diethyl ether bath. Slowly add a solution of n-butyllithium in hexanes dropwise, maintaining the internal temperature below -90°C. Stir the mixture for 30 minutes at this temperature. The causality here is critical: the extremely low temperature prevents unwanted side reactions and decomposition of the lithiated intermediate.

-

Transmetalation: While maintaining a low temperature (-78°C), slowly add a solution of anhydrous zinc bromide in THF to the reaction mixture. The rationale for this step is the higher stability and selectivity of the resulting organozinc reagent compared to its organolithium precursor.

-

Completion: Allow the reaction mixture to warm gradually to room temperature. The resulting solution of this compound is now ready for use in subsequent reactions. The concentration can be determined via titration if required.

This self-validating system relies on the careful control of temperature and the use of anhydrous conditions to ensure the efficient formation of the desired product.

Applications in Cross-Coupling Reactions

This compound is a potent nucleophile in palladium- and nickel-catalyzed cross-coupling reactions, most notably the Negishi coupling. This reaction forms a carbon-carbon bond between the organozinc reagent and an organic halide or triflate, proving indispensable for the synthesis of biaryl compounds and other complex molecular architectures prevalent in medicinal chemistry[2][7][8].

Generalized Negishi Coupling Workflow

Sources

- 1. This compound | C7H4BrNZn | CID 4229823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Cyanobenzylzinc bromide 0.5M tetrahydrofuran 199465-66-2 [sigmaaldrich.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. nj.gov [nj.gov]

- 5. pentachemicals.eu [pentachemicals.eu]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. 2-氰苄基溴化锌 溶液 0.5 M in THF | Sigma-Aldrich [sigmaaldrich.com]

- 8. 2-CYANOBENZYLZINC BROMIDE | 199465-66-2 [chemicalbook.com]

Stability and Storage of 2-Cyanophenylzinc Bromide: A Technical Guide for Researchers

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the utility of functionalized organometallic reagents is paramount. Among these, 2-cyanophenylzinc bromide has emerged as a valuable building block, prized for its ability to participate in cross-coupling reactions while tolerating a key functional group—the nitrile. This tolerance sets it apart from more reactive organometallics like Grignard or organolithium reagents.[1][2] However, the successful application of this reagent is critically dependent on a thorough understanding of its stability and the implementation of rigorous storage and handling protocols. This guide provides an in-depth analysis of the factors governing the stability of this compound and offers field-proven methodologies for its storage and use.

The Inherent Nature of Arylzinc Halides: A Foundation of Moderate Stability

Organozinc compounds, as a class, are known for their moderate reactivity, striking a balance between the high reactivity of organolithium and Grignard reagents and the lower reactivity of other organometallics.[1] This characteristic is a direct consequence of the carbon-zinc bond, which possesses a significant degree of covalent character.[3] this compound, being a heteroleptic arylzinc halide (ArZnX), benefits from this intrinsic moderation.[1]

The stability of organozinc reagents is significantly influenced by the organic substituent. Arylzinc reagents, in general, exhibit greater thermal stability than their alkylzinc counterparts.[4] Furthermore, the presence of an electron-withdrawing group, such as the nitrile in this compound, can facilitate the formation of the organozinc reagent from the corresponding aryl halide.[1]

A pivotal factor in the stability of arylzinc halide solutions, particularly in ethereal solvents like tetrahydrofuran (THF), is the presence of lithium salts. Lithium chloride (LiCl) is often used as an additive during the preparation of these reagents.[5][6] It plays a crucial role by forming soluble "ate" complexes with the organozinc species, which prevents their precipitation and subsequent decomposition on the surface of zinc metal during formation.[5] This solubilization is key to achieving stable and reactive solutions of functionalized arylzinc reagents.[5][6]

Critical Factors Influencing the Stability of this compound Solutions

While possessing a degree of inherent stability, this compound is susceptible to degradation if not handled and stored correctly. The primary antagonists to its longevity are atmospheric oxygen and moisture.

Atmospheric Sensitivity:

Organozinc compounds are sensitive to oxygen.[3] Exposure to air can lead to oxidation of the carbon-zinc bond, resulting in the formation of undesired byproducts and a decrease in the reagent's potency.

Moisture Sensitivity:

This compound is highly sensitive to moisture.[7] It will react readily with water and other protic solvents, leading to the protonolysis of the carbon-zinc bond and the formation of benzonitrile.[1] This reaction is irreversible and represents a common pathway for reagent decomposition. The GHS classification for this compound indicates that it is a substance that, in contact with water, releases flammable gases.[7]

Solvent Quality:

The choice and quality of the solvent are critical for the stability of this compound solutions. Tetrahydrofuran (THF) is a commonly used solvent for the preparation and storage of organozinc reagents.[2] However, it is imperative that the THF is anhydrous and free of peroxides.[8][9] Peroxides, which can form in THF upon exposure to air and light, can initiate radical decomposition pathways.[8]

Temperature:

While arylzinc reagents are relatively thermally stable, storage at elevated temperatures can accelerate decomposition.[4] Conversely, storing the reagent at reduced temperatures is a standard practice to prolong its shelf life.

Recommended Storage and Handling Protocols

To ensure the integrity and reactivity of this compound, the following storage and handling protocols are essential. These procedures are designed to create a self-validating system where adherence to the protocol inherently protects the reagent.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2–8 °C | Reduces the rate of potential decomposition pathways. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation and reaction with atmospheric moisture. |

| Container | Air-tight, opaque bottle with a septum-sealed cap (e.g., Sure/Seal™) | Protects from air, moisture, and light, and allows for transfer under inert conditions. |

| Solvent | Anhydrous, peroxide-free Tetrahydrofuran (THF) | Ensures a stable chemical environment and prevents solvent-induced degradation.[8][9] |

Experimental Workflow: Handling this compound Solution

The following step-by-step methodology outlines the best practices for handling a solution of this compound in a research setting. This workflow is designed to be executed using standard air-free techniques, such as a Schlenk line or a glovebox.

Objective: To safely and effectively transfer a known quantity of this compound solution for use in a chemical reaction.

Materials:

-

Bottle of this compound solution (e.g., 0.5 M in THF)

-

Dry, argon-flushed reaction vessel

-

Dry, gas-tight syringe with a needle

-

Schlenk line or glovebox with an inert atmosphere (Argon or Nitrogen)

Protocol:

-

Inert Atmosphere Preparation: Ensure the reaction vessel is thoroughly dried and purged with an inert gas. If using a Schlenk line, cycle between vacuum and the inert gas at least three times.

-

Reagent Equilibration: Allow the bottle of this compound to equilibrate to room temperature before use. This prevents pressure buildup and condensation of atmospheric moisture into the cold solution upon opening.

-

Syringe Preparation: Purge a dry, gas-tight syringe with the inert gas by drawing and expelling the gas from the inert atmosphere of the Schlenk line or glovebox three times.

-

Reagent Transfer:

-

Pierce the septum of the this compound bottle with the needle of the prepared syringe.

-

Slowly withdraw the desired volume of the solution into the syringe. It is advisable to withdraw a small amount of the inert gas from the headspace of the bottle into the syringe after the liquid to create a "gas buffer."

-

Withdraw the needle from the septum.

-

-

Addition to Reaction:

-

Immediately insert the needle of the syringe through the septum of the reaction vessel.

-

Slowly add the this compound solution to the reaction mixture.

-

-

Syringe Quenching: After use, the syringe should be immediately and carefully quenched by drawing up a suitable quenching agent (e.g., isopropanol) and then water, before being disassembled and cleaned.

Visualization of Key Concepts

Decomposition Pathway

The primary non-thermal decomposition pathway for this compound is through interaction with atmospheric contaminants.

Caption: Primary decomposition pathways for this compound.

Handling Workflow

A logical workflow for the safe and effective handling of this compound is crucial for experimental success.

Caption: Step-by-step workflow for handling this compound.

Conclusion

This compound is a powerful and versatile reagent in organic synthesis, offering a unique combination of reactivity and functional group tolerance. Its stability is not absolute and is contingent upon a disciplined approach to storage and handling. By understanding the chemical principles that govern its stability and adhering to stringent air- and moisture-free protocols, researchers can ensure the reliability and reproducibility of their synthetic endeavors. The guidelines presented in this technical guide are intended to provide a comprehensive framework for the safe and effective utilization of this valuable synthetic tool.

References

-

Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. (n.d.). National Institutes of Health. Retrieved January 28, 2026, from [Link]

-

Organozinc chemistry. (2023, December 19). In Wikipedia. Retrieved January 28, 2026, from [Link]

-

Generation and Cross-Coupling of Organozinc Reagents in Flow. (2019, January 1). ResearchGate. Retrieved January 28, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]

- Knochel, P. (2002). Preparation and Applications of Functionalized Organozinc Compounds. In Modern Organocopper Chemistry (pp. 285-320). Wiley-VCH Verlag GmbH & Co. KGaA.

- Wunderlich, S. H., & Knochel, P. (2010).

-

On-demand synthesis of organozinc halides under continuous flow conditions. (2018). Nature Protocols, 13(3), 564–577. [Link]

-

Benzenepropanoic acid, 4-cyano-, ethyl ester. (n.d.). Organic Syntheses. Retrieved January 28, 2026, from [Link]

-

Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. (2022). Journal of Chemical Education, 99(7), 2683–2689. [Link]

-

The direct formation of functionalized alkyl(aryl)zinc halides by oxidative addition of highly reactive zinc with organic halides and their reactions with acid chlorides, .alpha.,.beta.-unsaturated ketones, and allylic, aryl, and vinyl halides. (1989). The Journal of Organic Chemistry, 54(25), 6089–6095. [Link]

-

Stabilized Arylzinc Iodides in Negishi Acylative Cross-Coupling: A Modular Synthesis of Chalcones. (2021). Molecules, 26(15), 4474. [Link]

-

A Publication of Reliable Methods for the Preparation of Organic Compounds. (n.d.). Organic Syntheses. Retrieved January 28, 2026, from [Link]

- Thermal decomposition of 2-bromopropene, and 2-chloropropene. (1998). International Journal of Chemical Kinetics, 30(11), 811–817.

-

(5-Cyanopentyl)zinc(II) bromide. (n.d.). Organic Syntheses. Retrieved January 28, 2026, from [Link]

-

Structural organozinc chemistry. (n.d.). Utrecht University. Retrieved January 28, 2026, from [Link]

-

Efficient Cross-Coupling of Functionalized Arylzinc Halides Catalyzed by a Nickel Chloride−Diethyl Phosphite System. (2003). Organic Letters, 5(15), 2643–2646. [Link]

-

cyanogen bromide. (n.d.). Organic Syntheses. Retrieved January 28, 2026, from [Link]

-

Salt-stabilized alkylzinc pivalates: versatile reagents for cobalt-catalyzed selective 1,2-dialkylation. (2023). Chemical Science, 14(31), 8345–8353. [Link]

-

Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides. (2006). Angewandte Chemie International Edition, 45(36), 6040–6044. [Link]

-

Arylzinc Halides by Silver Catalyzed Zinc Insertion into Aryl Iodides. (2019). European Journal of Organic Chemistry, 2019(5), 1021–1026. [Link]

-

Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents. (2011). Beilstein Journal of Organic Chemistry, 7, 147. [Link]

-

New chemical synthesis of functionalized arylzinc compounds from aromatic or thienyl bromides under mild conditions using a simple cobalt catalyst and zinc dust. (2000). The Journal of Organic Chemistry, 65(19), 6024–6026. [Link]

-

Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. (2009). Journal of the American Chemical Society, 131(21), 7496–7500. [Link]

- New Efficient Preparation of Arylzinc Compounds from Aryl Halides Using Cobalt Catalysis and Sacrificial Anode Process. (2000). The Journal of Organic Chemistry, 65(19), 6024–6026.

Sources

- 1. Organozinc chemistry - Wikipedia [en.wikipedia.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. organicreactions.org [organicreactions.org]

- 4. BJOC - Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents [beilstein-journals.org]

- 5. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]

- 7. This compound | C7H4BrNZn | CID 4229823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cdn.ymaws.com [cdn.ymaws.com]

- 9. ehs.umich.edu [ehs.umich.edu]

The Strategic Utility of 2-Cyanophenylzinc Bromide in Modern Synthetic Chemistry: A Technical Primer

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the quest for efficient and selective methods for the construction of carbon-carbon bonds remains a paramount objective. Among the myriad of organometallic reagents developed to achieve this goal, organozinc compounds have carved out a significant niche due to their remarkable functional group tolerance, moderate reactivity, and stereoselectivity. This technical guide delves into the core attributes of a particularly valuable, yet nuanced, building block: 2-Cyanophenylzinc bromide. As a Senior Application Scientist, this document aims to provide not just a review of the existing literature, but a cohesive narrative grounded in mechanistic understanding and practical, field-proven insights to empower researchers in leveraging this reagent for complex molecular design and synthesis.

Introduction: The Rise of Functionalized Organozinc Reagents

Organozinc reagents, since their discovery by Edward Frankland in 1849, have undergone a remarkable evolution. Initially overshadowed by the more reactive Grignard and organolithium reagents, their true potential was unlocked with the advent of transition metal-catalyzed cross-coupling reactions, most notably the Negishi coupling. The inherent tolerance of organozinc reagents towards a wide array of functional groups (esters, amides, ketones, etc.) obviates the need for cumbersome protection-deprotection sequences, streamlining synthetic routes and improving overall efficiency.

The introduction of a cyano group onto the organozinc scaffold, as in this compound, imparts a unique set of properties and synthetic opportunities. The electron-withdrawing nature of the nitrile can influence the reactivity of the organometallic species, and the cyano group itself serves as a versatile synthetic handle for further transformations into amines, amides, carboxylic acids, and various heterocyclic systems. The ortho-positioning of the cyano group relative to the zinc-bearing carbon introduces steric and electronic factors that can be strategically exploited in cross-coupling reactions.

Synthesis and Characterization of this compound

The preparation of this compound is typically achieved from its corresponding aryl bromide, 2-bromobenzonitrile. While direct oxidative insertion of zinc metal is a common method for preparing organozinc halides, the presence of the nitrile group necessitates careful control of reaction conditions to avoid side reactions. A more reliable and widely applicable method involves a halogen-metal exchange followed by transmetalation with a zinc salt.

Proposed Synthetic Protocol via Halogen-Metal Exchange

Drawing from established procedures for the synthesis of related arylzinc halides, a robust protocol for the preparation of this compound can be proposed. A detailed procedure for the synthesis of the isomeric 4-cyanophenylzinc bromide has been published and serves as an excellent template.[1] This method involves a low-temperature lithium-halogen exchange followed by the addition of a zinc bromide solution.

Experimental Protocol: Synthesis of this compound (Adapted from the 4-cyano isomer protocol)

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a magnetic stir bar, a thermometer, an argon inlet, and a rubber septum. The glassware must be rigorously dried in an oven and allowed to cool under a stream of argon.

-

Initial Charge: The flask is charged with 2-bromobenzonitrile and anhydrous tetrahydrofuran (THF) is added via syringe.

-

Cooling: The solution is cooled to -100 °C using a liquid nitrogen/diethyl ether bath.

-

Lithium-Halogen Exchange: A solution of n-butyllithium in hexanes is added dropwise to the stirred solution, maintaining the internal temperature below -95 °C. The reaction progress can be monitored by TLC or GC analysis of quenched aliquots.

-

Transmetalation: A solution of anhydrous zinc bromide in THF is then slowly added to the reaction mixture, again ensuring the temperature remains below -90 °C.

-

Warming and Storage: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature. The resulting solution of this compound is typically used directly in subsequent reactions. Its concentration can be determined by titration of an aliquot.

It is crucial to use anhydrous solvents and maintain an inert atmosphere throughout the procedure, as organometallic reagents are sensitive to moisture and oxygen.

Caption: Proposed synthesis of this compound.

Physicochemical Properties and Handling

This compound is typically supplied and used as a 0.5 M solution in THF.

| Property | Value |

| Molecular Formula | C₇H₄BrNZn |

| Molecular Weight | 247.41 g/mol |

| Appearance | Solution in THF |

| Storage Temperature | 2-8 °C |

Safety and Handling:

Organozinc reagents are flammable and react with water. Therefore, they should be handled under an inert atmosphere (argon or nitrogen) using standard Schlenk line or glovebox techniques. Personal protective equipment, including flame-retardant laboratory coats, safety glasses, and gloves, should be worn at all times. In case of fire, use a dry chemical extinguisher; do not use water.

Reactivity and Applications in Cross-Coupling Reactions

The primary utility of this compound lies in its application as a nucleophilic partner in palladium- or nickel-catalyzed cross-coupling reactions for the formation of C(sp²)–C(sp²) bonds. The presence of the ortho-cyano group can influence the reactivity and selectivity of these transformations.

Negishi Coupling

The Negishi coupling is the archetypal reaction for organozinc reagents, involving the palladium- or nickel-catalyzed coupling of an organozinc compound with an organo-halide or -triflate. This reaction is known for its high functional group tolerance and broad substrate scope.

A study on the Negishi cross-coupling of various organozinc reagents with functionalized aryl halides demonstrated that 4-cyanophenylzinc bromide is an effective coupling partner.[2] For instance, the reaction of 4-cyanophenylzinc iodide with methyl 2-amino-5-bromobenzoate in the presence of a palladium acetate catalyst and S-Phos as a ligand proceeded in high yield at room temperature.[2] This suggests that this compound would likely exhibit similar reactivity, providing a route to ortho-cyano-substituted biaryl compounds.

Illustrative Negishi Coupling Workflow:

Caption: General workflow for a Negishi cross-coupling reaction.

A patent describes the synthesis of 2-(4'-methylphenyl)benzonitrile from 2-chlorobenzonitrile and a 4-methylphenylmagnesium reagent in the presence of a zinc chloride co-catalyst and a nickel catalyst.[3] While this is not a direct use of pre-formed this compound, it demonstrates the feasibility of forming the desired biaryl nitrile product under related cross-coupling conditions.

Potential in Other Cross-Coupling Reactions

While specific examples are scarce in the readily available literature, the reactivity profile of this compound suggests its potential utility in other cross-coupling reactions:

-

Suzuki-Miyaura-Type Couplings: Although the Suzuki-Miyaura reaction typically involves organoboron reagents, there are instances of transmetalation from organozinc compounds to boron species, or direct participation in palladium-catalyzed three-component couplings. The development of such protocols would offer an alternative route to biaryl nitriles.

-

Sonogashira-Type Couplings: The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide. While organozinc reagents are not the typical nucleophiles in this reaction, their transmetalation to a copper acetylide intermediate under certain conditions could be envisaged, providing access to 2-alkynylbenzonitriles.

-

Acylation Reactions: Organozinc reagents are known to react with acid chlorides in the presence of a suitable catalyst to form ketones. The acylation of this compound would provide a direct route to 2-acylbenzonitriles, which are valuable intermediates in medicinal chemistry.

Mechanistic Considerations

The mechanism of the Negishi coupling is generally accepted to proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle of the Negishi cross-coupling reaction.

The presence of the ortho-cyano group in this compound can have several effects on this catalytic cycle:

-

Electronic Effects: The electron-withdrawing nature of the cyano group can modulate the nucleophilicity of the organozinc reagent, potentially affecting the rate of transmetalation.

-

Steric Effects: The proximity of the cyano group to the carbon-zinc bond may introduce steric hindrance, which could influence the approach of the palladium complex during the transmetalation step.

-

Coordinating Effects: The nitrogen atom of the nitrile group could potentially coordinate to the metal center of the catalyst, which might either stabilize or inhibit certain intermediates in the catalytic cycle. Further mechanistic studies are required to fully elucidate these effects.

Conclusion and Future Outlook

This compound is a valuable and versatile reagent for the synthesis of ortho-cyano-substituted biaryl compounds and other functionalized molecules. Its ability to participate in cross-coupling reactions under mild conditions while tolerating a wide range of functional groups makes it an attractive tool for researchers in drug discovery and materials science. While the direct literature on its applications is somewhat limited, the established reactivity of related organozinc reagents provides a strong foundation for its successful implementation in a variety of synthetic transformations. Future research in this area will likely focus on expanding the scope of its applications in different cross-coupling reactions, developing more efficient catalytic systems, and conducting detailed mechanistic studies to better understand the influence of the ortho-cyano group on its reactivity. As the demand for complex and highly functionalized molecules continues to grow, the strategic use of reagents like this compound will undoubtedly play an increasingly important role in advancing the frontiers of chemical synthesis.

References

- Negishi, E.-i. Palladium- or Nickel-Catalyzed Cross-Coupling. J. Organomet. Chem.2002, 653 (1-2), 34–40.

- Takagi, K.; Okamoto, T.; Sakakibara, Y.; Ohno, A.; Oka, S.; Hayama, N. The Palladium-catalysed Nucleophilic Substitution of Aryl Halides by Cyanide Ion. Chem. Lett.1975, 4 (9), 951–954.

-

Krasovskiy, A.; Knochel, P. A General and Practical Procedure for the Preparation of Functionalized Aryl- and Heteroarylzinc Reagents. Angew. Chem. Int. Ed.2004 , 43 (25), 3333–3336. [Link]

-

Organic Syntheses2009 , 86, 377. [Link]

-

PubChem Compound Summary for CID 4229823, this compound. National Center for Biotechnology Information. [Link]

-

Han, C.; Buchwald, S. L. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. J. Am. Chem. Soc.2009 , 131 (22), 7532–7533. [Link]

- Process for preparing biaryl compounds. US5922898A.

Sources

Methodological & Application

The Negishi Cross-Coupling of 2-Cyanophenylzinc Bromide: A Detailed Guide for Synthetic Chemists

For researchers, medicinal chemists, and professionals in drug development, the precise construction of carbon-carbon bonds is a cornerstone of molecular synthesis. While the Suzuki-Miyaura coupling is a household name in palladium-catalyzed cross-coupling, this guide delves into a powerful, and often complementary, strategy: the Negishi cross-coupling, with a specific focus on the versatile building block, 2-cyanophenylzinc bromide. This document provides an in-depth exploration of the reaction's mechanism, practical experimental protocols, and critical troubleshooting insights to empower scientists in their synthetic endeavors.

Clarifying the Landscape: Negishi vs. Suzuki Coupling

It is a common point of confusion, but the distinction between Negishi and Suzuki-Miyaura couplings is fundamental and lies in the nature of the organometallic nucleophile. The Suzuki-Miyaura reaction employs organoboron compounds (like boronic acids or esters) which require activation with a base to facilitate transmetalation to the palladium catalyst.[1] In contrast, the Negishi coupling utilizes more reactive organozinc reagents, which do not typically require a base for activation.[2] This higher reactivity of organozinc compounds can often lead to milder reaction conditions and broader functional group tolerance, particularly for substrates sensitive to basic conditions.

Therefore, when employing this compound, we are operating within the domain of the Negishi cross-coupling. The presence of the cyano group, an important pharmacophore and synthetic handle, makes this reagent particularly valuable for introducing the 2-cyanophenyl moiety into complex molecules.

The Mechanism: A Palladium-Catalyzed Dance

The catalytic cycle of the Negishi cross-coupling is a well-orchestrated sequence of three key steps, elegantly illustrated in the diagram below. Understanding this mechanism is paramount for rational optimization and troubleshooting of the reaction.

Figure 1: The catalytic cycle of the Negishi cross-coupling reaction.

-

Oxidative Addition: The cycle commences with the active Pd(0) catalyst reacting with an organic halide (Ar-X). This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in a Pd(II) complex. The reactivity of the halide is crucial, with the general trend being I > Br > Cl.

-

Transmetalation: The organozinc reagent, in this case, this compound, then transfers its organic group to the palladium center. This step displaces the halide from the palladium, forming a di-organopalladium(II) complex and a zinc halide salt. The high reactivity of the organozinc reagent often makes this step rapid and efficient.[2]

-

Reductive Elimination: This is the final, product-forming step. The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired biaryl product (Ar-Ar'). This step also regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Experimental Protocols

The successful execution of a Negishi coupling with this compound hinges on the careful preparation of the organozinc reagent and the meticulous setup of the cross-coupling reaction. The following protocols provide a detailed, step-by-step guide.

Part A: Preparation of this compound

The organozinc reagent can be prepared from 2-bromobenzonitrile via two primary methods: direct insertion of zinc metal or a halogen-metal exchange. The direct insertion method is often preferred for its operational simplicity.

Materials and Reagents:

-

2-Bromobenzonitrile

-

Activated Zinc dust

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine (for activation)

-

Inert atmosphere (Argon or Nitrogen)

Protocol:

-

Zinc Activation: In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stir bar, and an inert gas inlet, add zinc dust (1.5 equivalents relative to 2-bromobenzonitrile).

-

Under a gentle flow of inert gas, briefly heat the zinc dust with a heat gun to drive off any adsorbed moisture.

-

Allow the flask to cool to room temperature, then add a small crystal of iodine. The purple color of the iodine should disappear upon gentle warming, indicating the activation of the zinc surface.

-

Reagent Formation: Add anhydrous THF to the activated zinc.

-

Dissolve 2-bromobenzonitrile (1.0 equivalent) in anhydrous THF in a separate flame-dried flask.

-

Slowly add the solution of 2-bromobenzonitrile to the vigorously stirring suspension of activated zinc. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-4 hours. The formation of the organozinc reagent is often indicated by the disappearance of the zinc dust and the formation of a slightly cloudy solution.

-

The resulting solution of this compound is typically used directly in the subsequent cross-coupling reaction without isolation.

Part B: Negishi Cross-Coupling Reaction

This protocol provides a general procedure for the coupling of the in situ prepared this compound with an aryl bromide.

Materials and Reagents:

-

Solution of this compound in THF (from Part A)

-

Aryl bromide (or other suitable electrophile)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

-

Ligand (e.g., PPh₃, SPhos, XPhos)

-

Anhydrous THF

-

Inert atmosphere (Argon or Nitrogen)

Protocol:

-

Reaction Setup: In a separate, flame-dried flask under an inert atmosphere, dissolve the aryl bromide (1.0 equivalent), palladium catalyst (1-5 mol%), and ligand (if required, typically in a 1:2 or 1:4 Pd:ligand ratio) in anhydrous THF.

-

Addition of Organozinc Reagent: Slowly transfer the prepared solution of this compound (1.2-1.5 equivalents) to the solution of the aryl bromide and catalyst via a cannula or syringe.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or heat to a specified temperature (typically 50-70 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, diethyl ether).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Key Reaction Parameters and Optimization

The success and efficiency of the Negishi coupling can be significantly influenced by several parameters. The following table summarizes key considerations for optimization.

| Parameter | Recommendation/Consideration | Rationale and Scientific Justification |

| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃/Ligand | Tetrakis(triphenylphosphine)palladium(0) is a common and effective precatalyst. For more challenging couplings, using a combination of a palladium source like tris(dibenzylideneacetone)dipalladium(0) with a more specialized ligand can improve reactivity and yield.[3] |

| Ligand | Triphenylphosphine, Buchwald-type ligands (SPhos, XPhos) | The choice of ligand is critical. Triphenylphosphine is a good starting point. For sterically hindered or electron-rich/poor substrates, bulky and electron-rich biaryl phosphine ligands (Buchwald ligands) can accelerate the oxidative addition and reductive elimination steps, leading to higher efficiency.[4] |

| Solvent | Anhydrous THF, Dioxane, Toluene | Tetrahydrofuran is the most common solvent due to its ability to solvate the organozinc reagent and the palladium complexes. All solvents must be rigorously dried and deoxygenated to prevent quenching of the organozinc reagent and deactivation of the catalyst. |

| Temperature | Room Temperature to 70 °C | Many Negishi couplings proceed efficiently at room temperature. For less reactive substrates, moderate heating can increase the reaction rate. However, excessive heat can lead to catalyst decomposition or side reactions. |

| Equivalents of Organozinc | 1.2 - 1.5 equivalents | A slight excess of the organozinc reagent is typically used to ensure complete consumption of the limiting electrophile and to compensate for any minor decomposition due to residual moisture or air. |

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. The following guide addresses common problems encountered during the Negishi coupling of this compound.

Figure 2: A troubleshooting workflow for common issues in Negishi coupling.

-

Problem: Low or No Product Formation.

-

Potential Cause 1: Inactive Organozinc Reagent. The formation of this compound may have been unsuccessful. This is often due to impure 2-bromobenzonitrile, insufficiently activated zinc, or the presence of moisture or oxygen.

-

Solution: Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere. Use freshly activated zinc. The quality of the organozinc reagent can be qualitatively assessed by quenching a small aliquot with iodine; the disappearance of the iodine color indicates the presence of the organometallic species.

-

-

Potential Cause 2: Deactivated Catalyst. The palladium catalyst can be sensitive to air and impurities.

-

Solution: Use fresh, high-quality palladium catalysts and ligands. Ensure the solvent is thoroughly deoxygenated. For challenging substrates, consider using more robust palladium precatalysts.

-

-

Potential Cause 3: Homocoupling of the Organozinc Reagent. This side reaction can occur, especially at higher temperatures or with certain catalyst systems.

-

Solution: Lower the reaction temperature and ensure a slow addition of the organozinc reagent to the solution of the electrophile and catalyst.

-

-

-

Problem: Formation of Protodezincation Byproduct (Benzonitrile).

-

Potential Cause: Presence of a proton source (e.g., water, acidic impurities) that quenches the organozinc reagent.

-

Solution: Rigorously dry all reagents and solvents. Ensure the inert atmosphere is of high purity.

-

-

By understanding the underlying principles and meticulously controlling the experimental parameters, the Negishi cross-coupling of this compound can be a powerful and reliable tool in the synthetic chemist's arsenal, enabling the efficient construction of complex molecular architectures.

References

-

Negishi, E. The Negishi Coupling. Organic Chemistry Portal. [Link]

-

Han, X., et al. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(21), 7542–7543. [Link]

-

Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995-1998. Journal of Organometallic Chemistry, 576(1-2), 147-168. [Link]

- Knochel, P., et al. (2003). The Negishi Cross-Coupling Reaction. In Modern Arene Chemistry (pp. 53-92). Wiley-VCH.

- Öhberg, L., & Westman, J. (2001). Microwave-assisted Negishi coupling of 4-bromobenzaldehyde with 2-cyanophenylzinc-bromide. Synlett, 2001(10), 1296-1298.

-

Jensen, A. E., Kneisel, F., & Knochel, P. (2003). p-CYANOPHENYLZINC BROMIDE. Organic Syntheses, 80, 168. [Link]

- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.

- Fu, G. C. (2008). Nickel-Catalyzed Cross-Coupling Reactions. In Cross-Coupling Reactions (pp. 1-32). Springer.

-

The Open Medicinal Chemistry Journal. (2009). Design and Synthesis of Imidazopyrimidine Derivatives as Potent iNOS Dimerization Inhibitors. [Link]

Sources

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with 2-Cyanophenylzinc Bromide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the palladium-catalyzed Negishi cross-coupling reaction utilizing 2-cyanophenylzinc bromide. This powerful C-C bond-forming reaction is instrumental in the synthesis of 2-cyanobiaryl compounds, which are key structural motifs in pharmaceuticals, agrochemicals, and advanced materials. This document offers in-depth insights into the preparation, handling, and application of this compound, supported by detailed, field-proven protocols and mechanistic discussions. The aim is to equip researchers with the necessary knowledge to successfully and safely implement this versatile synthetic tool in their work.

Introduction: The Strategic Importance of 2-Cyanobiaryls

The biaryl scaffold is a privileged structure in medicinal chemistry and materials science. The introduction of a nitrile (cyano) group, particularly at the ortho-position of the biaryl linkage, imparts unique electronic properties and provides a versatile chemical handle for further synthetic transformations. Aryl nitriles are precursors to amines, amides, carboxylic acids, and tetrazoles, making them invaluable intermediates in the synthesis of complex molecular targets.[1]

Traditional methods for synthesizing benzonitriles often require harsh conditions or the use of highly toxic cyanide salts, which can be difficult to handle and may lead to catalyst poisoning in cross-coupling reactions.[2] The Negishi cross-coupling, which employs well-defined organozinc reagents, offers a milder and more functional-group-tolerant alternative.[3][4] this compound, as a nucleophilic partner in this reaction, allows for the direct and strategic installation of the 2-cyanophenyl moiety onto a variety of aromatic and heteroaromatic systems.

This guide will focus on the practical aspects of using this specific organozinc reagent, from its preparation to its successful application in palladium-catalyzed cross-coupling reactions.

The Reagent: this compound

Properties and Handling

This compound (C₇H₄BrNZn) is typically supplied as a 0.5 M solution in tetrahydrofuran (THF).[5] It is a moisture-sensitive and water-reactive reagent.

Safety and Handling Precautions:

-

Water Reactivity: Contact with water releases flammable gases. All manipulations must be performed under a dry, inert atmosphere (e.g., argon or nitrogen) using standard Schlenk or glovebox techniques.[2]

-

Air Sensitivity: While less pyrophoric than organolithium or Grignard reagents, prolonged exposure to air can lead to degradation.

-

Storage: Store in a cool, dry place (typically 2-8°C) under an inert atmosphere.[5] Ensure the container is tightly sealed to prevent solvent evaporation and ingress of moisture.

| Property | Value | Source |

| CAS Number | 131379-17-4 | |

| Molecular Formula | C₇H₄BrNZn | |

| Molecular Weight | 247.41 g/mol | [5] |

| Appearance | Typically a solution in THF | [5] |

| Hazard Codes | F (Flammable), Xn (Harmful) | [5] |

Preparation of this compound

There are two primary, reliable methods for the preparation of arylzinc reagents: direct insertion of activated zinc into an aryl halide, and transmetalation from an organolithium or Grignard reagent.

This method avoids the use of highly reactive organolithium intermediates and is often preferred for its operational simplicity. The activation of commercial zinc dust is crucial for achieving efficient insertion.[1][6]

Protocol 1: Preparation of this compound via Direct Zinc Insertion

Materials:

-

2-Bromobenzonitrile

-

Zinc dust (<10 micron, high purity)

-

Lithium chloride (LiCl), anhydrous

-

Tetrahydrofuran (THF), anhydrous (distilled from sodium/benzophenone)

-

Iodine (I₂), as an activator (optional)

Procedure:

-

Zinc Activation: To an oven-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add zinc dust (1.5 equivalents). Heat the flask under high vacuum to remove any adsorbed water, then backfill with argon.

-

Add anhydrous THF, followed by a catalytic amount of iodine (approx. 1-2 mol%). The color of iodine will fade as the zinc is activated. Alternatively, and more commonly for aryl bromides, add anhydrous LiCl (1.0 equivalent). The presence of LiCl solubilizes the forming organozinc species and significantly accelerates the reaction.[2]

-

Reagent Formation: Add 2-bromobenzonitrile (1.0 equivalent) to the activated zinc slurry in THF.

-

Heat the mixture to reflux (approx. 65°C) under argon.

-

Monitor the reaction progress by periodically taking aliquots (under inert atmosphere), quenching with I₂, and analyzing by GC-MS to observe the disappearance of 2-bromobenzonitrile and the formation of 2-iodobenzonitrile. The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, allow the excess zinc to settle. The resulting supernatant is the solution of this compound, which can be cannulated and used directly in the subsequent cross-coupling step. The concentration can be determined by titration if desired.